1H-imidazole;sulfuric acid
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Overview
Description
1H-imidazole and sulfuric acid are two distinct compounds that, when combined, form a unique chemical entity. 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a versatile compound widely used in various fields due to its chemical properties. Sulfuric acid, on the other hand, is a strong mineral acid with the formula H₂SO₄. It is known for its highly corrosive nature and is used in numerous industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another common method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole undergoes various chemical reactions, including:
Oxidation: 1H-imidazole can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction of 1H-imidazole can lead to the formation of imidazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-imidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used as antifungal agents (e.g., ketoconazole) and in the treatment of various diseases.
Industry: Used in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Sulfuric acid, being a strong acid, acts as a proton donor and can catalyze various reactions by providing protons (H⁺) to reactants .
Comparison with Similar Compounds
1H-imidazole can be compared with other nitrogen-containing heterocycles such as:
Pyrrole: Similar to imidazole but contains only one nitrogen atom.
Pyrazole: Contains two adjacent nitrogen atoms in the five-membered ring.
Triazole: Contains three nitrogen atoms in the five-membered ring.
The uniqueness of 1H-imidazole lies in its balanced electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Properties
CAS No. |
185376-79-8 |
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Molecular Formula |
C3H6N2O4S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
InChI Key |
GEMITLJMEMBDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
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